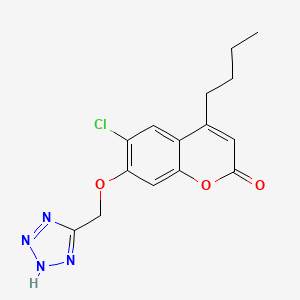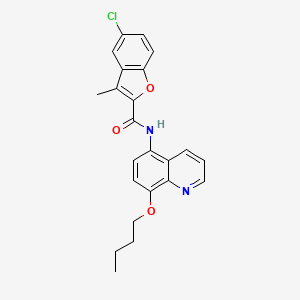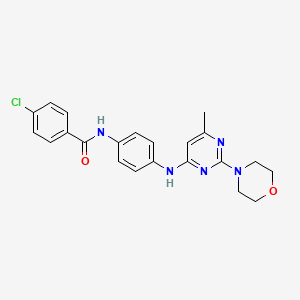
3,4-dimethyl-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with dimethyl groups and a morpholinopyrimidine moiety, which contributes to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the morpholinopyrimidine group. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to yield 3,4-dimethyl-N-phenylbenzamide.
Introduction of the Morpholinopyrimidine Group: The morpholinopyrimidine group can be introduced through a nucleophilic substitution reaction. This involves reacting 3,4-dimethyl-N-phenylbenzamide with 6-methyl-2-morpholinopyrimidine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3,4-dimethyl-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, such as reflux or microwave-assisted synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3,4-dimethyl-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Research: It can be used as a tool compound to study the biological effects of morpholinopyrimidine derivatives on cellular processes.
Materials Science: The compound’s chemical properties may be exploited in the development of novel materials with specific electronic or optical properties.
Industrial Applications:
作用機序
The mechanism of action of 3,4-dimethyl-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a particular biochemical pathway
類似化合物との比較
Similar Compounds
Imatinib: A well-known kinase inhibitor used in cancer therapy, featuring a pyrimidine core similar to the morpholinopyrimidine group in the compound.
Dasatinib: Another kinase inhibitor with a pyrimidine-based structure, used in the treatment of certain types of leukemia.
Nilotinib: A kinase inhibitor with structural similarities to the compound, used in the treatment of chronic myeloid leukemia.
Uniqueness
3,4-dimethyl-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide is unique due to its specific substitution pattern and the presence of both dimethyl groups and a morpholinopyrimidine moiety. This combination of structural features may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
特性
分子式 |
C24H27N5O2 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
3,4-dimethyl-N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C24H27N5O2/c1-16-4-5-19(14-17(16)2)23(30)27-21-8-6-20(7-9-21)26-22-15-18(3)25-24(28-22)29-10-12-31-13-11-29/h4-9,14-15H,10-13H2,1-3H3,(H,27,30)(H,25,26,28) |
InChIキー |
ZXTLEWHCPGRXCP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=NC(=C3)C)N4CCOCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-({[1-(3-methoxyphenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11299000.png)
![N-(4-fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B11299001.png)
![7,8-dimethyl-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11299002.png)
![N-(3,4-dimethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B11299008.png)
![Methyl 2-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B11299012.png)

![2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11299017.png)
![5-ethyl-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11299020.png)

![N-(2-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B11299031.png)
![N-(3-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B11299036.png)

![N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11299040.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11299050.png)
